molecular formula C23H31Cl3N4 B14085326 1,1'-(1,3-Propanediyl)bis[4-(3-chlorophenyl)piperazine] Dihydrochloride

1,1'-(1,3-Propanediyl)bis[4-(3-chlorophenyl)piperazine] Dihydrochloride

Cat. No.: B14085326
M. Wt: 469.9 g/mol
InChI Key: JLEWGTFXSYXQRI-UHFFFAOYSA-N
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Description

1,1’-(1,3-Propanediyl)bis[4-(3-chlorophenyl)piperazine] Dihydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperazine ring substituted with 3-chlorophenyl groups and linked by a 1,3-propanediyl bridge. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,3-Propanediyl)bis[4-(3-chlorophenyl)piperazine] Dihydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 3-Chlorophenyl Groups: The piperazine ring is then reacted with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 3-chlorophenyl groups.

    Linking with 1,3-Propanediyl Bridge: The substituted piperazine is then linked with 1,3-dibromopropane under reflux conditions to form the desired compound.

    Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, enhancing the compound’s solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.

    Purification Steps: Employing purification techniques such as recrystallization, filtration, and chromatography to obtain high-purity product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,3-Propanediyl)bis[4-(3-chlorophenyl)piperazine] Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-chlorophenyl groups can be replaced with other substituents using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under reflux conditions.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Reduced piperazine derivatives.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1,1’-(1,3-Propanediyl)bis[4-(3-chlorophenyl)piperazine] Dihydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including its role as an antipsychotic or anxiolytic agent.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-(1,3-Propanediyl)bis[4-(3-chlorophenyl)piperazine] Dihydrochloride involves its interaction with specific molecular targets and pathways:

    Receptor Binding: The compound may bind to neurotransmitter receptors, modulating their activity and influencing neuronal signaling.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways and cellular processes.

    Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(1,3-Propanediyl)bis[4-(3-fluorophenyl)piperazine] Dihydrochloride: Similar structure with fluorine substituents instead of chlorine.

    1,1’-(1,3-Propanediyl)bis[4-(3-bromophenyl)piperazine] Dihydrochloride: Similar structure with bromine substituents instead of chlorine.

    1,1’-(1,3-Propanediyl)bis[4-(3-methylphenyl)piperazine] Dihydrochloride: Similar structure with methyl substituents instead of chlorine.

Uniqueness

1,1’-(1,3-Propanediyl)bis[4-(3-chlorophenyl)piperazine] Dihydrochloride is unique due to the presence of chlorine substituents, which can influence its chemical reactivity, binding affinity, and overall biological activity. The chlorine atoms may enhance the compound’s lipophilicity, affecting its distribution and interaction with biological targets.

Properties

Molecular Formula

C23H31Cl3N4

Molecular Weight

469.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]piperazine;hydrochloride

InChI

InChI=1S/C23H30Cl2N4.ClH/c24-20-4-1-6-22(18-20)28-14-10-26(11-15-28)8-3-9-27-12-16-29(17-13-27)23-7-2-5-21(25)19-23;/h1-2,4-7,18-19H,3,8-17H2;1H

InChI Key

JLEWGTFXSYXQRI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCN2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl.Cl

Origin of Product

United States

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